

# An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile

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## Compound of Interest

Compound Name: 3-Bromo-5-formylbenzonitrile

Cat. No.: B592712

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## Introduction

**3-Bromo-5-formylbenzonitrile**, also known as 3-bromo-5-cyanobenzaldehyde, is a substituted aromatic compound with the chemical formula  $C_8H_4BrNO$ . Its structure, featuring a nitrile, a formyl (aldehyde), and a bromo group on the benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its emerging role in medicinal chemistry.

## Physicochemical Properties

While experimentally determined data for **3-Bromo-5-formylbenzonitrile** is limited in publicly available literature, its basic properties have been identified. The compound is typically an off-white to light yellow solid.<sup>[1]</sup> Key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO	[2][3]
Molecular Weight	210.04 g/mol	[2]
CAS Number	644982-55-8	[2][3]
Physical State	Off-white to light yellow solid	[1]
Topological Polar Surface Area (TPSA)	40.86 Å <sup>2</sup>	[3]
LogP (predicted)	2.13328	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]

## Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **3-Bromo-5-formylbenzonitrile** are not readily available in peer-reviewed literature. However, synthetic routes can be inferred from procedures for analogous compounds. Common strategies for the introduction of a formyl group onto a substituted benzonitrile or the cyanation of a substituted benzaldehyde are plausible approaches.

For instance, the formylation of a bromo-benzonitrile derivative or the cyanation of a bromo-benzaldehyde derivative could be employed. One potential synthetic pathway could involve the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile using a mild oxidizing agent like pyridinium chlorochromate (PCC). Another approach could be the reaction of 3,5-dibromobenzonitrile with a formylating agent via a Grignard or organolithium intermediate.

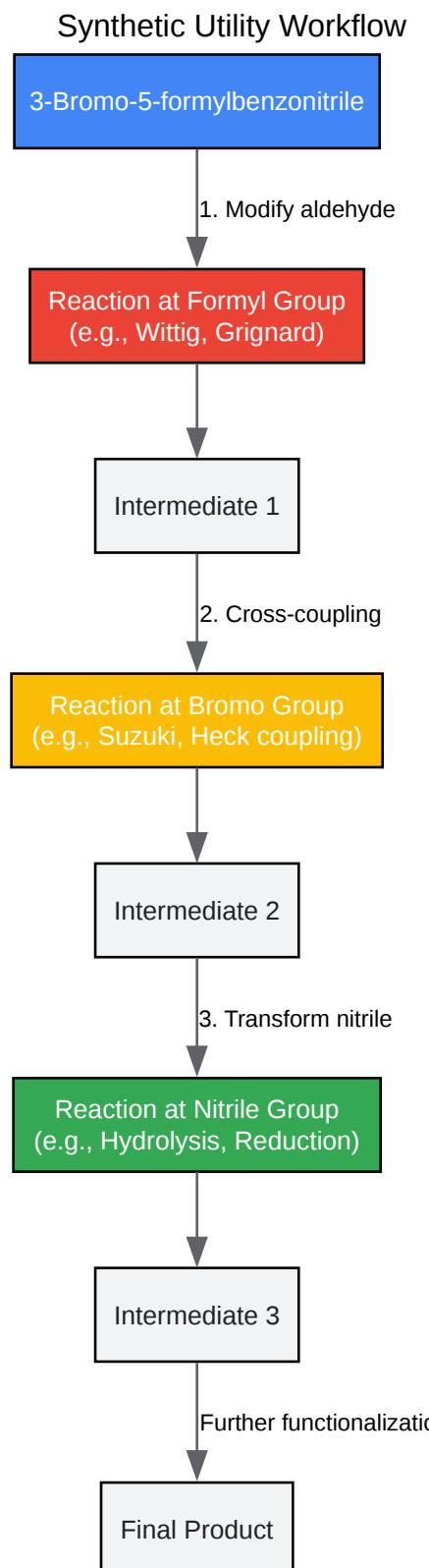
The reactivity of **3-Bromo-5-formylbenzonitrile** is dictated by its three functional groups:

- Formyl Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-

forming reactions like Wittig, Grignard, and aldol reactions.

- Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
- Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

A logical workflow for utilizing **3-Bromo-5-formylbenzonitrile** in a synthetic project would involve sequential reactions targeting these functional groups.



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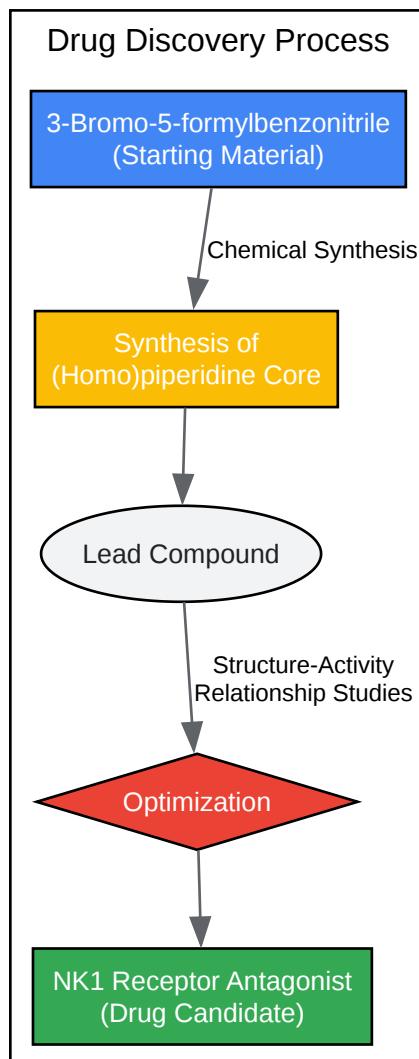
Caption: A potential workflow for the multi-step synthesis starting from **3-Bromo-5-formylbenzonitrile**.

## Potential Applications in Drug Discovery

A significant application of **3-Bromo-5-formylbenzonitrile** is in the synthesis of substituted (homo)piperidines that act as neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological and pathological processes, including pain, inflammation, depression, and emesis.<sup>[4]</sup> Consequently, NK1 receptor antagonists are a subject of intense research in drug development.

The structural motifs present in **3-Bromo-5-formylbenzonitrile** are valuable for building the core of potential NK1 receptor antagonists. The formyl group can be used to construct heterocyclic ring systems, while the bromo and nitrile groups offer handles for further functionalization to optimize binding affinity and pharmacokinetic properties.

## Role in NK1 Antagonist Synthesis

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Caption: The role of **3-Bromo-5-formylbenzonitrile** in the drug discovery pipeline for NK1 receptor antagonists.

## Experimental Protocols (Exemplary)

While a specific protocol for **3-Bromo-5-formylbenzonitrile** is not available, the following are representative procedures for key transformations of similar molecules that a researcher could adapt.

## General Procedure for Bromination of an Aromatic Aldehyde (Adapted from the synthesis of 3-bromo-5-nitrobenzaldehyde)

- Dissolve the starting benzaldehyde derivative in a suitable solvent, such as concentrated sulfuric acid, at room temperature.
- Add N-bromosuccinimide (NBS) portion-wise to the solution.
- Heat the reaction mixture to a moderate temperature (e.g., 65 °C) and maintain for a specified time (e.g., 1 hour).[\[5\]](#)
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
- Collect the solid product by filtration.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[\[5\]](#)

## General Procedure for Suzuki Cross-Coupling of an Aryl Bromide

- To a reaction vessel, add the aryl bromide, a boronic acid or ester, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).
- Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
- Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-100 °C) for a designated time, monitoring by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Safety Information

**3-Bromo-5-formylbenzonitrile** should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

## Conclusion

**3-Bromo-5-formylbenzonitrile** is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The demonstrated utility of this compound in the preparation of precursors for NK1 receptor antagonists highlights its potential for the development of novel therapeutics. Further research into the experimental properties and reactivity of **3-Bromo-5-formylbenzonitrile** is warranted to fully exploit its synthetic potential.

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